molecular formula C12H17BrO6 B15295222 1-Bromo-2,3,5-tris(methoxymethoxy)benzene

1-Bromo-2,3,5-tris(methoxymethoxy)benzene

Katalognummer: B15295222
Molekulargewicht: 337.16 g/mol
InChI-Schlüssel: IWJNEQFPKIEVID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2,3,5-tris(methoxymethoxy)benzene is an organic compound with the molecular formula C12H17BrO6 and a molecular weight of 337.16 g/mol . This compound is characterized by the presence of a bromine atom and three methoxymethoxy groups attached to a benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene typically involves the bromination of a precursor compound followed by the introduction of methoxymethoxy groups. One common synthetic route involves the bromination of 1,2,3,5-tetramethoxybenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-2,3,5-tris(methoxymethoxy)benzene undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and methoxymethoxy groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The compound can form intermediates that undergo further transformations, leading to the formation of various products .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2,3,5-tris(methoxymethoxy)benzene can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various scientific research applications.

Eigenschaften

Molekularformel

C12H17BrO6

Molekulargewicht

337.16 g/mol

IUPAC-Name

1-bromo-2,3,5-tris(methoxymethoxy)benzene

InChI

InChI=1S/C12H17BrO6/c1-14-6-17-9-4-10(13)12(19-8-16-3)11(5-9)18-7-15-2/h4-5H,6-8H2,1-3H3

InChI-Schlüssel

IWJNEQFPKIEVID-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC(=C(C(=C1)Br)OCOC)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.